4-chloro-N-[2-(difluoromethoxy)phenyl]-3-(morpholine-4-sulfonyl)benzamide
Description
4-Chloro-N-[2-(difluoromethoxy)phenyl]-3-(morpholine-4-sulfonyl)benzamide is a benzamide derivative characterized by three key substituents:
- Chlorine at position 4 of the benzamide core.
- N-Linked 2-(difluoromethoxy)phenyl group, enhancing lipophilicity and metabolic stability.
Properties
IUPAC Name |
4-chloro-N-[2-(difluoromethoxy)phenyl]-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF2N2O5S/c19-13-6-5-12(11-16(13)29(25,26)23-7-9-27-10-8-23)17(24)22-14-3-1-2-4-15(14)28-18(20)21/h1-6,11,18H,7-10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCVTFLQRINPHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3OC(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-[2-(difluoromethoxy)phenyl]-3-(morpholine-4-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a chloro group, difluoromethoxy group, and a morpholine sulfonyl moiety. These functional groups are known to influence the biological activity of the compound significantly.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, a study highlighted that related benzamide derivatives showed significant antiproliferative activity against various cancer cell lines, suggesting that this compound may also possess similar effects .
Enzyme Inhibition
The compound's morpholine sulfonyl group is associated with enzyme inhibition activities. Studies have shown that morpholine-containing compounds can act as inhibitors for various enzymes, including acetylcholinesterase (AChE) and urease .
Antibacterial Activity
Compounds with similar structures have demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The sulfonamide functionality is particularly noted for its antibacterial properties, which may extend to this compound .
Study 1: Antiproliferative Effects
In a comparative study, derivatives of benzamide were tested against HepG2 liver cancer cells. The results indicated an IC50 value of approximately 1.30 μM for the most potent compound in the series, suggesting that modifications in the benzamide structure could enhance anticancer activity .
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of morpholine derivatives. The findings revealed that certain compounds exhibited strong inhibitory effects on urease and AChE, indicating potential therapeutic applications in treating conditions like Alzheimer’s disease and gastric ulcers .
Study 3: BSA Binding Interaction
Fluorescence measurements were employed to assess the binding interactions of synthesized compounds with bovine serum albumin (BSA). The results showed significant quenching constants, indicating strong binding affinity which is crucial for drug efficacy in vivo .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Core Structural Analog: 4-Chloro-N-[4-Chloro-3-(Trifluoromethyl)Phenyl]-3-(Pyrrolidin-1-Ylsulfonyl)Benzamide (CAS 341965-12-6)
Key Differences :
- Sulfonyl Group : Pyrrolidine sulfonyl replaces morpholine sulfonyl.
- Amide Substituent : 4-Chloro-3-(trifluoromethyl)phenyl vs. 2-(difluoromethoxy)phenyl.
Implications : - Pyrrolidine’s smaller ring size reduces steric bulk but limits hydrogen-bonding capacity compared to morpholine.
- Trifluoromethyl (CF₃) increases electron-withdrawing effects and lipophilicity relative to difluoromethoxy (OCF₂H).
Hydrazine Sulfonyl Derivative: 4-Chloro-N-[4-(Hydrazinesulfonyl)Phenyl]Benzamide (CAS 89565-16-2)
Key Differences :
- Sulfonyl Group : Hydrazine sulfonyl replaces morpholine sulfonyl.
- Amide Substituent : Direct sulfonamide-linked phenyl vs. N-linked 2-(difluoromethoxy)phenyl.
Implications : - Hydrazine’s reactivity may compromise stability under acidic or oxidative conditions.
Triazole-Thiazole Hybrid: N-{[4-(4-Fluorophenyl)-5-({2-Oxo-2-[(1,3-Thiazol-2-Yl)Amino]Ethyl}Sulfanyl)-4H-1,2,4-Triazol-3-Yl]Methyl}-4-(Morpholine-4-Sulfonyl)Benzamide
Key Differences :
- Core Structure : Triazole-thiazole moiety appended to benzamide.
- Substituents : Fluorophenyl and thiazole groups introduce heterocyclic diversity.
Implications : - Thiazole’s sulfur atom may improve metal-binding properties.
Simplified Analog: 4-Chloro-N-[[4-(Trifluoromethoxy)Phenyl]Methyl]Benzamide
Key Differences :
- Sulfonyl Group : Absent; replaced by a methylene linker.
- Substituent : Trifluoromethoxy (OCF₃) vs. difluoromethoxy (OCF₂H).
Implications : - Trifluoromethoxy provides stronger electron-withdrawing effects than difluoromethoxy.
Comparative Data Table
Research Findings and Implications
- Sulfonyl Group Variations : Morpholine sulfonyl (target compound) offers superior solubility and hydrogen-bonding capacity compared to pyrrolidine or hydrazine derivatives .
- Fluorinated Substituents: Difluoromethoxy balances lipophilicity and electronic effects better than trifluoromethoxy or non-fluorinated analogs .
- Heterocyclic Modifications : Triazole-thiazole hybrids () demonstrate expanded pharmacophoric space but may face synthetic complexity .
Preparation Methods
Sulfonylation of 3-Amino-4-Chlorobenzoic Acid
The synthesis begins with the sulfonylation of 3-amino-4-chlorobenzoic acid using morpholine-4-sulfonyl chloride under basic conditions.
Procedure :
-
Dissolve 3-amino-4-chlorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (2.5 eq) as a base and cool to 0°C.
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Slowly add morpholine-4-sulfonyl chloride (1.2 eq) dropwise.
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Stir at room temperature for 12 hours.
-
Quench with ice water, extract with DCM, and purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Conversion to Benzoyl Chloride
The sulfonylated intermediate is converted to its corresponding acid chloride using thionyl chloride (SOCl₂):
Amidation with 2-(Difluoromethoxy)Aniline
The benzoyl chloride is coupled with 2-(difluoromethoxy)aniline in the presence of a coupling agent:
-
Dissolve 2-(difluoromethoxy)aniline (1.1 eq) in tetrahydrofuran (THF).
-
Add the benzoyl chloride (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir at 60°C for 6 hours.
-
Concentrate under vacuum and purify via recrystallization (ethanol/water).
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | THF/DCM (1:1) | Maximizes solubility of intermediates |
| Temperature | 60°C (amidation) | Reduces side reactions |
| Base | Triethylamine (2.5 eq) | Neutralizes HCl, accelerates sulfonylation |
| Coupling Agent | DMAP (0.1 eq) | Enhances amidation efficiency |
Analytical Characterization
Spectroscopic Data
Crystallography
Single-crystal X-ray diffraction confirms the planar benzamide core and equatorial orientation of the morpholine sulfonyl group.
Comparison with Alternative Methods
Alternative routes evaluated in patent literature include:
Industrial-Scale Considerations
For kilogram-scale production:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-chloro-N-[2-(difluoromethoxy)phenyl]-3-(morpholine-4-sulfonyl)benzamide, and how do coupling reagents influence reaction efficiency?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling, using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid precursor. These reagents facilitate amide bond formation by reducing racemization and improving yield. Reaction optimization includes solvent selection (e.g., dichloromethane or DMF), stoichiometric ratios (1:1.2 for acid:amine), and purification via column chromatography. Confirm purity using TLC and elemental analysis .
- Key Parameters :
| Reagent | Role | Optimal Ratio (Acid:Amine) | Yield Range |
|---|---|---|---|
| DCC/HOBt | Activator | 1:1.2 | 60–75% |
| EDCI/HOAt | Alternative | 1:1.1 | 55–70% |
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- IR Spectroscopy : Confirm the presence of sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups.
- NMR (¹H/¹³C) : Assign signals for the difluoromethoxy group (δ 6.8–7.2 ppm for aromatic protons, δ 55–60 ppm for CF₂O in ¹³C).
- Elemental Analysis : Validate C, H, N, S, and Cl percentages within ±0.3% of theoretical values.
- X-ray Crystallography (if crystalline): Resolve bond lengths and angles to confirm stereoelectronic effects .
Q. What solvent systems and pH conditions are optimal for fluorescence-based studies of this benzamide derivative?
- Methodological Answer : Fluorescence intensity is maximized in aprotic solvents (e.g., acetonitrile) at pH 5.0, as protonation of the morpholine-sulfonyl group enhances quantum yield. Avoid basic conditions (pH >8), which quench fluorescence via deprotonation. Use a phosphate buffer (25 mM) for aqueous studies and calibrate with a standard (e.g., quinine sulfate) .
- Optimal Fluorescence Conditions :
| Parameter | Optimal Value | Effect on Intensity |
|---|---|---|
| pH | 5.0 | Maximal emission |
| Temperature | 25°C | Stable over 2 hours |
| Solvent | Acetonitrile | 30% higher vs. water |
Advanced Research Questions
Q. How can researchers resolve contradictions between computational spectral predictions and experimental data for this compound?
- Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility.
Perform DFT calculations (e.g., B3LYP/6-31G*) with implicit solvent models (e.g., PCM for acetonitrile).
Compare experimental vs. predicted NMR/IR spectra using RMSD analysis.
Validate via X-ray crystallography to confirm ground-state geometry. For example, X-ray data for analogous compounds show bond angle deviations ≤2° from DFT predictions .
Q. What strategies are effective for optimizing the compound’s stability under physiological conditions for bioimaging applications?
- Methodological Answer :
- Microencapsulation : Use PLGA nanoparticles to protect against hydrolytic degradation at pH 7.4.
- Derivatization : Introduce electron-withdrawing groups (e.g., nitro) to the benzamide ring to reduce oxidation.
- Accelerated Stability Testing : Incubate at 37°C in PBS and monitor degradation via HPLC-UV at 254 nm. Stability half-life >24 hours is desirable .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced enzyme inhibition?
- Methodological Answer :
Core Modifications : Replace the morpholine-sulfonyl group with piperazine-sulfonyl to test steric effects on target binding.
Substituent Screening : Introduce halogens (e.g., Br at position 4) to assess hydrophobic interactions.
Assay Design : Use fluorescence polarization assays with purified enzyme targets (e.g., kinases) to measure IC₅₀ shifts. SAR data for similar benzamides show a 10-fold potency increase with para-chloro substitution .
Data Contradiction Analysis
Q. Why might fluorescence quenching occur in certain biological matrices despite optimal in vitro conditions?
- Methodological Answer : Quenching can result from:
- Binding to Serum Albumin : Use dialysis or size-exclusion chromatography to isolate the compound-protein complex.
- Redox Interactions : Add antioxidants (e.g., ascorbic acid) to mitigate free radical-induced quenching.
- Inner Filter Effects : Dilute samples to an absorbance <0.1 at λex/λem (340/380 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
